molecular formula C19H14BrNO B14464283 N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine CAS No. 72516-82-6

N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine

Katalognummer: B14464283
CAS-Nummer: 72516-82-6
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: CDQRLWUOYHFAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine is a chemical compound that belongs to the class of naphthopyrans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine typically involves the reaction of 4-bromoaniline with a naphthopyran derivative under specific conditions. One common method includes the use of a condensation reaction where the 4-bromoaniline is reacted with a naphthopyran precursor in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of photochromic materials and dyes.

Wirkmechanismus

The mechanism of action of N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-3H-naphtho(2,1-b)pyran-3-amine is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

72516-82-6

Molekularformel

C19H14BrNO

Molekulargewicht

352.2 g/mol

IUPAC-Name

N-(4-bromophenyl)-3H-benzo[f]chromen-3-amine

InChI

InChI=1S/C19H14BrNO/c20-14-6-8-15(9-7-14)21-19-12-10-17-16-4-2-1-3-13(16)5-11-18(17)22-19/h1-12,19,21H

InChI-Schlüssel

CDQRLWUOYHFAKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(O3)NC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.